1-Boc-3-methylpyrazole-4-boronic acid
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Overview
Description
1-Boc-3-methylpyrazole-4-boronic acid is a chemical compound with the molecular formula C9H15BN2O4 . It is a boronic acid derivative that is often used in organic synthesis .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including this compound, is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a boronic acid group. The 3-methyl group and the 1-Boc (tert-butoxycarbonyl) group are attached to the pyrazole ring .Chemical Reactions Analysis
This compound can be used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied transition metal catalyzed carbon-carbon bond forming reactions .Scientific Research Applications
Boronic Acid Catalysis
Boronic acids, including 1-Boc-3-methylpyrazole-4-boronic acid, serve as catalysts in various organic reactions due to their ability to form reversible covalent bonds with hydroxy groups. This characteristic is exploited in boronic acid catalysis (BAC) for electrophilic and nucleophilic activation in reactions such as amide formation from amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids. BAC offers mild and selective reaction conditions, enhancing atom economy by avoiding the need for stoichiometric activation of hydroxy groups into halides or sulfonates (Hall, 2019).
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of various heterocyclic compounds. For example, it plays a crucial role in [3+2] dipolar cycloadditions involving azides, nitrile oxides, and nitrones as partners to produce pharmaceutically relevant small heterocyclic products like triazoles, isoxazoles, and isoxazolidines. These cycloadducts are directly formed with a free carboxylic acid functionality, facilitating further transformations without prior masking or functionalization. BAC enables faster reactions, improved yields, and regioselectivities under milder conditions compared to traditional methods (Zheng, McDonald, & Hall, 2010).
Pharmaceutical Applications
The unique structural features of boronic acid compounds, including derivatives of this compound, have led to their use in developing potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and antibody mimics for recognizing biologically important saccharides. These applications highlight the versatility and significant potential of boronic acid compounds in pharmaceutical research and development (Yang, Gao, & Wang, 2003).
Building Blocks for Molecular Nanostructures and Polymeric Materials
Boronic acids are foundational in constructing complex molecular architectures due to their ability to undergo reversible condensation reactions. This property allows for the creation of macrocycles, cages, dendritic structures, and rotaxanes, as well as polymers in one-pot reactions from simple materials. The versatility of boronic acids in forming dynamic covalent bonds with diols and polyols enables the development of responsive materials and hydrogels, showcasing their importance in materials chemistry and engineering (Severin, 2009).
Safety and Hazards
The safety data sheet for 1-Boc-3-methylpyrazole-4-boronic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity with the respiratory system being a target organ .
Mechanism of Action
Target of Action
1-Boc-3-methylpyrazole-4-boronic acid is primarily used as a reagent in the preparation of various compounds with diverse pharmacological effects . It has been used in the synthesis of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, and pyridine derivatives as TGF-β1 and active A signaling inhibitors . Therefore, the primary targets of this compound can vary depending on the specific reaction it is involved in.
Mode of Action
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound interacts with a palladium catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific compounds it helps synthesize. For instance, when used to synthesize aminothiazoles, it may affect the γ-secretase pathway . When used to synthesize amino-pyrido-indol-carboxamides, it may influence the JAK2 pathway .
Pharmacokinetics
The compound’s pharmacokinetic properties can also be influenced by the specific compounds it is used to synthesize .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific compounds it helps synthesize and their respective targets. For instance, when used to synthesize potential JAK2 inhibitors, it may contribute to the inhibition of JAK2, a tyrosine kinase involved in various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions it participates in are known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the compound’s action. Additionally, the compound’s stability can be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
1-Boc-3-methylpyrazole-4-boronic acid is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura coupling reaction . In this reaction, the boronic acid group of the compound forms a new carbon-carbon bond with another organic molecule, facilitated by a palladium catalyst .
properties
IUPAC Name |
[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O4/c1-6-7(10(14)15)5-12(11-6)8(13)16-9(2,3)4/h5,14-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPMWXBBOYRYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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